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Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate

Catalog No.
S13344815
CAS No.
M.F
C11H9Cl2NO2
M. Wt
258.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxyla...

Product Name

Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate

IUPAC Name

methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

InChI

InChI=1S/C11H9Cl2NO2/c1-5-3-7-6(10(13)9(5)12)4-8(14-7)11(15)16-2/h3-4,14H,1-2H3

InChI Key

BZTBICUHMFDASK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1Cl)Cl

Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate is a synthetic compound that belongs to the indole family, a significant class of heterocyclic compounds widely found in natural products and pharmaceuticals. This compound features a unique structure characterized by the presence of two chlorine atoms and a methyl group on the indole ring, specifically at positions 4, 5, and 6, respectively. The molecular formula for this compound is C₁₁H₉Cl₂N O₂, with a molecular weight of approximately 258.10 g/mol. Its structural formula indicates potential for diverse chemical reactivity and biological activity owing to its functional groups .

  • Oxidation: This reaction introduces oxygen-containing functional groups, potentially transforming the compound into carboxylic acids or ketones.
  • Reduction: This process can remove oxygen or add hydrogen, yielding alcohols or amines.
  • Substitution: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Common reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions .

Research indicates that indole derivatives, including methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate, exhibit various biological activities. These compounds have been studied for their potential antiviral, anti-inflammatory, and anticancer properties. The specific mechanism of action often involves interaction with multiple molecular targets and pathways in biological systems .

The synthesis of methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate typically involves:

  • Fischer Indole Synthesis: A common method where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.
  • Esterification: The corresponding indole carboxylic acid can be esterified using methanol in the presence of an acid catalyst.

Industrial production may utilize optimized Fischer indole synthesis conditions to enhance yield and purity, possibly incorporating continuous flow reactors for efficiency .

Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate has several applications:

  • Chemical Research: It serves as a building block for synthesizing more complex indole derivatives.
  • Biological Studies: Its derivatives are explored for therapeutic effects in drug development.
  • Industrial Use: This compound can be utilized in the synthesis of dyes, pigments, and other industrial chemicals .

Studies on methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate often focus on its interactions with biological receptors and enzymes. These interactions can influence various biological processes, making it a subject of interest in pharmacological research. The specific binding affinities and mechanisms of action are areas of ongoing investigation .

Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate shares structural similarities with various other indole derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 5-methoxyindole-2-carboxylateMethoxy group at position 5Exhibits different solubility and reactivity profiles
Ethyl 4-chloroindole-2-carboxylateChlorine at position 4Different chlorine positioning affects reactivity
Methyl indole-3-acetateAcetate group at position 3Different functional groups lead to distinct properties
Methyl 6-chloroindole-2-carboxylateChlorine at position 6Alters biological activity compared to methyl derivative

Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate is unique due to the specific positioning of its chlorine and methyl groups on the indole ring. This structural variation significantly influences its chemical reactivity and biological activity compared to other similar compounds .

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

257.0010339 g/mol

Monoisotopic Mass

257.0010339 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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